REACTION_SMILES
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[F:1][C:2]([CH2:3][CH2:4][CH2:5][OH:6])([C:7]([F:8])([F:9])[F:10])[F:11].[S:12](=[O:13])(=[O:14])([c:15]1[cH:16][cH:17][c:18]([CH3:19])[cH:20][cH:21]1)[Cl:22].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27].[cH:28]1[cH:29][cH:30][n:31][cH:32][cH:33]1>>[F:1][C:2]([CH2:3][CH2:4][CH2:5][O:6][S:12](=[O:13])(=[O:14])[c:15]1[cH:16][cH:17][c:18]([CH3:19])[cH:20][cH:21]1)([C:7]([F:8])([F:9])[F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCC(F)(F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)OCCCC(F)(F)C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |